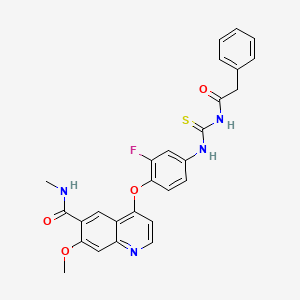
TAS-115
Cat. No. B611159
Key on ui cas rn:
1190836-34-0
M. Wt: 518.6 g/mol
InChI Key: ORRNXRYWGDUDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08304427B2
Procedure details


Similar to the synthesis of Example 1, compound 1e (20 mg), 40% aqueous solution of methylamine (5 μL), and DMTMM•n-hydrate (22 mg) were dissolved in tetrahydrofuran (1 mL), followed by stirring at 30° C. for 1 hour, to thereby yield the titled compound 6 (18.4 mg, yield: 96%).
Name
compound 1e
Quantity
20 mg
Type
reactant
Reaction Step One

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
DMTMM•n-hydrate
Quantity
22 mg
Type
reactant
Reaction Step One


Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:24]=[C:23]([NH:25][C:26]([NH:28][C:29](=[O:37])[CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[S:27])[CH:22]=[CH:21][C:4]=1[O:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:19][CH3:20])=[C:13]([C:16]([OH:18])=O)[CH:14]=2)[N:9]=[CH:8][CH:7]=1.[CH3:38][NH2:39]>O1CCCC1>[F:2][C:3]1[CH:24]=[C:23]([NH:25][C:26]([NH:28][C:29](=[O:37])[CH2:30][C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=2)=[S:27])[CH:22]=[CH:21][C:4]=1[O:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:19][CH3:20])=[C:13]([C:16]([NH:39][CH3:38])=[O:18])[CH:14]=2)[N:9]=[CH:8][CH:7]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
compound 1e
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)O)OC)C=CC(=C1)NC(=S)NC(CC1=CC=CC=C1)=O
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
[Compound]
|
Name
|
DMTMM•n-hydrate
|
|
Quantity
|
22 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 30° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=CC(=C1)NC(=S)NC(CC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.4 mg | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
